

Application Notes and Protocols for Gilteritinib (ASP2215) Administration in Experimental Animals

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Compound of Interest

Compound Name: ASP-2205

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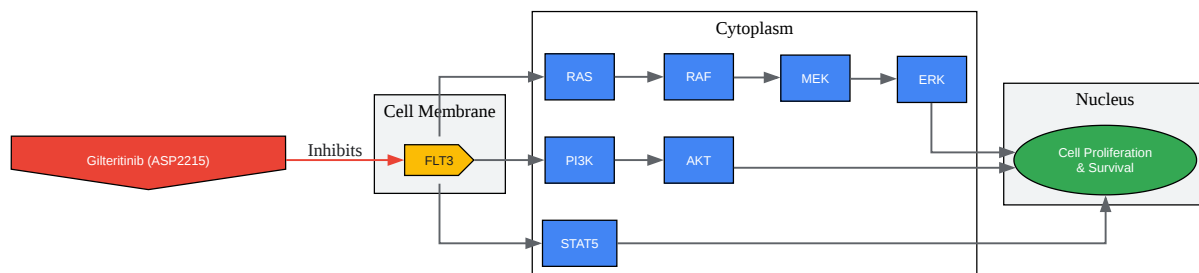
For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilteritinib, also known as ASP2215, is a potent, selective, and orally bioavailable FMS-like tyrosine kinase 3 (FLT3) and AXL inhibitor.[1][2] It has demonstrated significant antileukemic activity in preclinical models of acute myeloid leukemia (AML) harboring FLT3 mutations.[3][4] These application notes provide detailed protocols for the administration of gilteritinib in experimental animals via oral, intravenous, and intraperitoneal routes, along with a summary of its pharmacokinetic profile and mechanism of action.

Mechanism of Action: FLT3 Signaling Pathway Inhibition

Gilteritinib exerts its antineoplastic effects by inhibiting the FLT3 receptor tyrosine kinase, which is constitutively activated in a significant portion of AML cases due to mutations such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations.[1] This inhibition blocks the downstream signaling pathways, including STAT5, ERK, and AKT, which are crucial for the proliferation and survival of leukemic cells.[5]



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Caption: Gilteritinib inhibits the FLT3 signaling pathway.

Quantitative Data: Pharmacokinetic Parameters of Gilteritinib

The following table summarizes the pharmacokinetic parameters of gilteritinib in mice following oral administration. Data for intravenous and intraperitoneal routes are limited in publicly available literature.

Animal Model	Administration Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Reference
Nude Mice (xenografted with MV4-11 cells)	Oral	3	374	2	6943	[6]
Wild-type Mice	Oral	10	~400	~2	~4000	[7]

Experimental Protocols

General Preparation of Gilteritinib for Administration

For in vivo experiments, gilteritinib (hemifumarate salt) can be suspended in a vehicle such as 0.5% methylcellulose in sterile water.[3] For some formulations, a solution can be made using 5% DMSO, 40% PEG300, 5% Tween 80, and 50% distilled water.[8] It is recommended to prepare the formulation fresh for each use. The stability of gilteritinib in mouse plasma has been shown to be reliable under various storage conditions, including bench-top, long-term, and freeze-thaw cycles.[9]

Protocol 1: Oral Administration (Gavage) in Mice

This is the most common route for administering gilteritinib in preclinical studies.

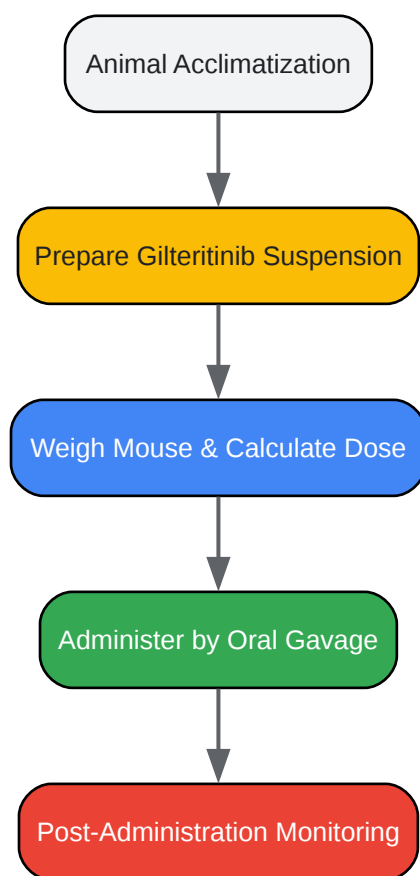
Materials:

- Gilteritinib (ASP2215)
- Vehicle (e.g., 0.5% methylcellulose)
- Sterile water
- Gavage needles (20-22 gauge, straight or curved)
- Syringes (1 mL)
- Animal balance

Procedure:

- **Animal Preparation:** Acclimatize mice to the experimental conditions for at least one week prior to the study.
- **Formulation Preparation:** Prepare the gilteritinib suspension at the desired concentration in the chosen vehicle. Ensure the suspension is homogenous by vortexing or sonicating before each administration.
- **Dosing:**

- Weigh the mouse to determine the correct volume of the gilteritinib suspension to administer.
- Gently restrain the mouse.
- Insert the gavage needle orally and advance it into the esophagus and then into the stomach.
- Administer the suspension slowly to prevent regurgitation.
- The typical dosing volume for oral gavage in mice is 5-10 mL/kg.[10]
- Monitoring: Observe the animal for any signs of distress or adverse reactions following administration.



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Caption: Workflow for oral administration of gilteritinib.

Protocol 2: Intravenous Administration (Tail Vein Injection) in Mice (Generalized Protocol)

Note: Specific protocols for intravenous administration of gilteritinib are not readily available in the literature. This is a generalized protocol and should be validated for gilteritinib.

Materials:

- Gilteritinib (ASP2215) formulated for IV injection (requires sterile filtration)
- Vehicle suitable for IV injection (e.g., saline, 5% dextrose)
- Sterile syringes (e.g., insulin syringes) and needles (27-30 gauge)
- Mouse restrainer
- Heat lamp or warming pad

Procedure:

- Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
- Formulation Preparation: Prepare a sterile, injectable solution of gilteritinib. The final formulation should be isotonic and at a physiological pH.
- Dosing:
 - Disinfect the tail with an alcohol swab.
 - Insert the needle into one of the lateral tail veins.
 - Inject the solution slowly. The maximum recommended volume for a single intravenous injection in a mouse is typically 5 mL/kg.[\[10\]](#)
- Monitoring: Observe the animal for any immediate adverse reactions and for signs of successful injection (e.g., no swelling at the injection site).

Protocol 3: Intraperitoneal Administration in Mice (Generalized Protocol)

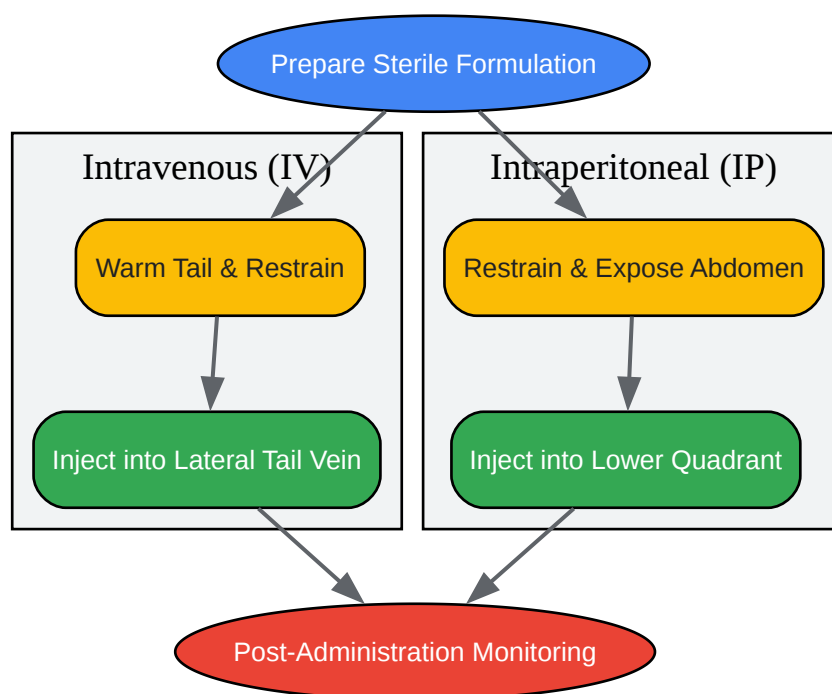
Note: Specific protocols for intraperitoneal administration of gilteritinib are not readily available in the literature. This is a generalized protocol and should be validated for gilteritinib.

Materials:

- Gilteritinib (ASP2215) formulated for IP injection
- Vehicle suitable for IP injection (e.g., sterile saline or PBS)
- Sterile syringes and needles (23-25 gauge)

Procedure:

- Animal Preparation: Gently restrain the mouse, exposing the abdomen.
- Formulation Preparation: Prepare a sterile solution or suspension of gilteritinib.
- Dosing:
 - Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.
 - Insert the needle at a 10-20 degree angle.
 - Aspirate to ensure no fluid or intestinal contents are drawn into the syringe.
 - Inject the substance. The recommended maximum volume for an intraperitoneal injection in a mouse is 10 mL/kg.[\[10\]](#)
- Monitoring: Return the animal to its cage and monitor for any signs of discomfort or adverse effects.



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Caption: Generalized workflow for parenteral administration.

Conclusion

Gilteritinib (ASP2215) is a promising therapeutic agent for FLT3-mutated AML. The protocols provided herein offer guidance for its administration in preclinical animal models. While oral administration is well-documented, further studies are needed to establish detailed protocols and pharmacokinetic profiles for intravenous and intraperitoneal routes. Researchers should adhere to institutional animal care and use guidelines when performing these procedures.

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